3-(环戊烷磺酰基)-4-甲氧基苯甲酸

描述

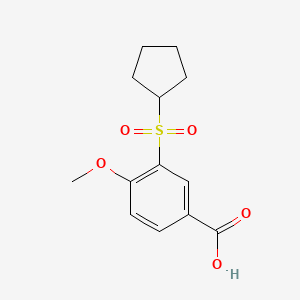

3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H16O5S and its molecular weight is 284.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光探针

3-(环戊烷磺酰基)-4-甲氧基苯甲酸: 用于荧光探针的设计和合成。这些探针是通过荧光信号检测细胞内生物分子或分子活性的化学物质。 它们具有灵敏、选择性和无毒性,使其成为生物医学应用、环境监测和食品安全的理想选择 .

生物材料

该化合物的磺化结构增强了生物材料的性能。磺化是一种化学修饰过程,在生物材料中引入磺酸基团,改善其与生物系统的相互作用。 这在开发用于再生医学、药物递送和组织工程的水凝胶、支架和纳米颗粒方面尤其有利 .

药物递送

在药物递送领域,3-(环戊烷磺酰基)-4-甲氧基苯甲酸 可用于创建促进受控和靶向药物递送的磺化分子。 这对于需要克服血脑屏障的治疗尤其重要,例如用于外伤性脑损伤的治疗 .

表面活性剂

表面活性剂是降低两种液体或液体与固体之间表面张力的化合物3-(环戊烷磺酰基)-4-甲氧基苯甲酸 可以是各种应用中使用的表面活性剂配方的组成部分,包括膜透化、包涵体溶解和膜蛋白溶解 .

环境监测

该化合物在荧光探针中的作用扩展到环境监测。 它可以作为监测污染物和其他环境危害的检测系统的一部分,提供一种灵敏的方法来检测和量化有害物质 .

食品安全

在食品安全方面,含有3-(环戊烷磺酰基)-4-甲氧基苯甲酸的荧光探针可以检测污染物并确保食品产品的质量。 这些探针的高灵敏度允许检测甚至痕量的污染物 .

生物活性

3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid can be represented as follows:

- Molecular Formula : C12H14O4S

- Molecular Weight : 270.30 g/mol

This compound features a methoxy group and a cyclopentanesulfonyl moiety, which are believed to contribute significantly to its biological activity.

The biological activity of 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function. This mechanism is common among sulfonyl-containing compounds, which often serve as enzyme inhibitors in pharmacological applications.

- Receptor Modulation : The compound may also act on specific receptors in the body, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research has indicated several biological activities associated with 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, particularly against certain cancer cell lines. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in vitro.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Some studies indicate potential antimicrobial effects, suggesting that this compound could be explored for use in treating bacterial infections.

Anticancer Studies

A study investigated the anticancer activity of various derivatives similar to 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid against HeLa cancer cells using the MTT assay. The results indicated that several compounds produced dose-dependent inhibition of cell growth, with IC50 values ranging from 10.64 to 33.62 μM. Notably, some compounds demonstrated potency comparable to that of established anticancer agents like Cisplatin .

Inflammation and Pain Models

In animal models of inflammation, compounds structurally related to 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid were tested for their ability to reduce edema and pain responses. Results showed significant reductions in paw swelling and pain scores compared to controls, indicating potential therapeutic benefits in inflammatory conditions .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-cyclopentylsulfonyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5S/c1-18-11-7-6-9(13(14)15)8-12(11)19(16,17)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXJILRSXBVWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。